
Practolol hydrochloride
Descripción general
Descripción
Practolol hydrochloride is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias. It is a selective beta-1 blocker, meaning it primarily affects the heart and vascular smooth muscle by inhibiting the effects of catecholamines such as epinephrine and norepinephrine . Despite its initial promise, this compound is no longer widely used due to its severe toxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of practolol hydrochloride involves several steps. The starting material is paracetamol, which undergoes a series of reactions to form the final product. The key steps include:
Deprotonation of Paracetamol: Paracetamol is deprotonated to form sodium p-acetamidophenoxide.
Formation of Glycerol Derivative: The glycerol derivative is prepared from D-mannitol, retaining optical activity.
Displacement Reaction: Sodium p-acetamidophenoxide displaces the glycerol derivative to form an intermediate compound.
Deprotection and Selective Reaction: The intermediate is deprotected with dilute acid, and the primary alcohol function is selectively reacted with tosyl chloride and pyridine.
Final Reaction: The compound is treated with sodium hydroxide in dimethylsulfoxide to yield practolol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the formation of intermediates and the final product .
Análisis De Reacciones Químicas
Stereochemical Reactivity and Modifications
Practolol’s activity depends on the configuration of its chiral centers. Studies on stereoisomers reveal:
Impact of Stereochemistry
-
Drug asymmetric center (C-3) : The S-configuration enhances β₁-blocking potency by >10x compared to R-isomers ( ).
-
Spacer asymmetric carbon (C-6 in heptanoic acid derivatives) : R-configuration improves tissue specificity and metabolic stability ( ).
Stability and Degradation
Limited data exist on practolol hydrochloride’s stability, but its structure suggests:
-
Hydrolysis susceptibility : The acetamide group may hydrolyze under acidic/basic conditions, forming p-aminophenol derivatives.
-
Oxidative degradation : The aryl ether linkage could oxidize to quinone-like products under strong oxidizing agents.
Comparative Reactivity with Propranolol
Feature | This compound | Propranolol |
---|---|---|
Selectivity | β₁-specific | Non-selective β-blocker |
Synthesis | Paracetamol-derived | Naphthol-derived |
Metabolic Stability | Lower (due to acetamide) | Higher (aryloxypropanolamine) |
Key Research Findings
-
Stereospecific synthesis is critical for maintaining practolol’s β₁-antagonist activity ( ).
-
Structural modifications at the N-isopropyl group reduce potency but enhance tissue specificity ( ).
-
The oculomucocutaneous syndrome is linked to long-term accumulation of reactive metabolites, not the parent compound ( ).
Aplicaciones Científicas De Investigación
Pharmacological Properties
Practolol functions as a selective beta-1 adrenergic receptor antagonist. Its mechanism of action involves competing with catecholamines (e.g., epinephrine and norepinephrine) for binding at beta-adrenergic receptors, leading to decreased heart rate, cardiac output, and blood pressure during sympathetic stimulation . The chemical structure of this compound is represented by the formula with a molecular weight of approximately 302.8 g/mol .
Clinical Applications
- Cardiac Arrhythmias :
- Hypertension :
- Research Applications :
Case Study 1: Emergency Treatment of Arrhythmias
A study demonstrated the effectiveness of practolol in controlling ventricular tachycardia during acute myocardial infarction. Patients receiving practolol showed significant reductions in heart rate and improved hemodynamic stability compared to those treated with placebo .
Case Study 2: Comparative Efficacy
Research comparing practolol with other beta-blockers like propranolol indicated that while practolol provided effective heart rate control, it exhibited different selectivity profiles at varying doses. This selectivity can influence therapeutic strategies depending on patient-specific factors such as comorbid conditions .
Data Table: Summary of Clinical Studies Involving Practolol
Mecanismo De Acción
Practolol hydrochloride exerts its effects by binding to beta-1 adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines, leading to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparación Con Compuestos Similares
Practolol hydrochloride is similar to other beta-adrenergic antagonists such as propranolol and timolol. it is unique due to its selective beta-1 blocking activity and its severe toxic effects, which are not observed with other beta-blockers. Similar compounds include:
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma and hypertension.
Carteolol: A non-selective beta-blocker with additional intrinsic sympathomimetic activity.
This compound’s uniqueness lies in its selective beta-1 blocking activity and its historical significance in the development of beta-blockers, despite its adverse effects .
Actividad Biológica
Practolol hydrochloride is a cardio-selective beta-adrenergic antagonist that has been utilized primarily in the management of cardiac arrhythmias and angina pectoris. This article provides a comprehensive overview of the biological activity of practolol, including its mechanisms of action, clinical applications, adverse effects, and notable case studies.
Practolol functions by selectively binding to beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines such as epinephrine and norepinephrine, leading to several physiological outcomes:
- Decreased Heart Rate : By blocking beta(1)-adrenergic receptors, practolol reduces heart rate and cardiac output.
- Lowered Blood Pressure : It decreases both systolic and diastolic blood pressure through its antagonistic action on adrenergic receptors .
Clinical Applications
Practolol has been studied for various cardiovascular conditions, with significant findings in the following areas:
- Cardiac Arrhythmias : Practolol has shown effectiveness in treating post-infarction arrhythmias. Research indicates that it can reduce the area of necrosis during early myocardial infarction as measured by surface ST segment mapping .
- Angina Pectoris : Clinical trials have demonstrated that practolol can improve exercise tolerance in patients with angina. In a double-blind study comparing practolol to propranolol, practolol increased the duration of exercise possible and reduced ischemic S-T depression without adversely affecting bronchial smooth muscle, making it potentially suitable for patients with concurrent asthmatic conditions .
Adverse Effects
Despite its efficacy, practolol has been associated with severe side effects that ultimately led to its withdrawal from the market. Notable adverse effects include:
- Sclerosing Peritonitis : A rare but serious complication characterized by abnormal peritoneal changes leading to small bowel obstruction. In a report involving nine patients, significant peritoneal fibrosis was observed, necessitating surgical intervention .
- Conjunctival Scarring and Fibrosis : Long-term use was linked to ocular complications, including conjunctival scarring and fibrosis .
Case Studies
Several case studies highlight both the therapeutic benefits and risks associated with practolol:
- Case Study on Angina Management : A controlled double-blind study involving 15 patients with angina pectoris found that while practolol did not significantly reduce the incidence of anginal attacks or nitroglycerin consumption, it did enhance exercise capacity and decrease ischemic changes on ECG during exertion .
- Sclerosing Peritonitis Cases : A report documented nine instances where patients developed sclerosing peritonitis after receiving practolol treatment. The condition manifested as chronic small bowel obstruction with significant weight loss and required surgical intervention to restore bowel function .
Summary of Research Findings
The following table summarizes key research findings related to practolol's biological activity:
Propiedades
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWORNJBQXFYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990217 | |
Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-43-6 | |
Record name | Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6996-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Practolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRACTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.